6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) core substituted with a bromine atom at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 3,4-dimethoxyphenyl ring. The 3,4-dimethoxyphenyl moiety contributes to its electronic and steric profile, influencing interactions with biological targets .
Properties
IUPAC Name |
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKLMFOHHDMZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the bromination of the corresponding chromene derivative. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Scientific Research Applications
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The presence of bromine and methoxy groups in its structure enhances its chemical reactivity and biological properties, making it a subject of interest in various scientific fields.
Structural Information
The molecular structure features a chromene core with substituents. The structural formula can be represented as follows:
This composition indicates that the compound contains various functional groups that contribute to its chemical behavior and biological activity.
Synthesis
The synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves several key steps: The reactions are generally conducted in organic solvents like dichloromethane or ethanol, often under reflux conditions or with the aid of catalysts such as palladium or copper salts to enhance yield and selectivity.
Chemical Reactions
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo several chemical reactions: These reactions are typically conducted under controlled conditions involving organic solvents and may require acidic or basic catalysts to facilitate the desired transformations.
Mechanism of Action
The mechanism of action for 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific biological targets. The compound may exert its effects by inhibiting certain enzymes or receptors involved in critical biochemical pathways. For instance, it could inhibit DNA synthesis by interacting with enzymes such as DNA gyrase or topoisomerase, leading to disruptions in cellular replication and ultimately cell death.
Physical and Chemical Properties
While specific physical data such as boiling point and melting point are not readily available for this compound, general characteristics can be inferred from similar chromene derivatives. The chemical properties include: These properties are crucial for determining suitable conditions for handling and storage during research applications.
Applications
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several notable applications:
- Drug Development : It is used as an intermediate in synthesizing various pharmaceutical compounds.
- Agrochemical Research : It is utilized in developing new pesticides and herbicides.
- Material Science : It serves as a building block for creating novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Positional Isomers of Methoxy Groups
- 6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₄BrNO₅): Differs in the methoxy group positions (2,4- vs. 3,4-dimethoxy). Molecular weight: 404.216 g/mol (same as the 3,4-isomer).
- 6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₇H₁₄BrNO₄): Lacks the 3-methoxy group, simplifying the phenyl ring. Molecular weight: 384.21 g/mol. Reduced electron-donating effects may decrease solubility in polar solvents compared to the 3,4-dimethoxy analog .
Halogen-Substituted Phenyl Rings
- 6-Bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₇H₁₀Br₂FNO₃): Incorporates bromine and fluorine substituents. Molecular weight: 458.08 g/mol. Enhanced antimicrobial activity reported due to halogen electronegativity, which may improve membrane penetration .
- 6-Bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₇H₉Br₂FN₂O₅): Additional nitro group at position 8 on the chromene ring. Molecular weight: 503.07 g/mol.
Variations in the Chromene Core
- 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate (C₁₆H₉BrO₅·2C₃H₇NO): Hydroxy and carboxylic acid groups replace the carboxamide. Molecular weight: 507.33 g/mol. Forms hydrogen bonds with solvent molecules, affecting crystallinity and solubility .
4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (C₂₆H₁₇BrN₂O₄):
Alkyl and Cycloalkyl Substituents
- 6-Bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₈BrNO₃): Cyclohexyl group introduces hydrophobicity. Molecular weight: 388.25 g/mol. Likely improved lipid solubility but reduced aqueous stability compared to aromatic analogs .
- 6-Bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₄BrNO₃): Methyl groups at 2,6-positions on the phenyl ring. Molecular weight: 372.21 g/mol. Steric hindrance may limit interactions with flat binding pockets .
Data Tables
Table 1: Key Properties of Selected Analogs
Table 2: Melting Points and Solubility Trends
| Compound Name | Melting Point (°C) | Solubility in DMSO |
|---|---|---|
| 6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 245–250 | High |
| 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide | 245 | Moderate |
| 6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 235–240 | High |
| 6-Bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | 280 | Low (requires sonication) |
Biological Activity
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is C18H18BrN1O5, with a molecular weight of approximately 404.22 g/mol. The compound features a chromene ring system, a carboxamide functional group, and bromine and methoxy substituents that influence its biological properties.
Anticancer Properties
Recent studies have indicated that chromene derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. In vitro studies suggest that 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of DNA synthesis : The compound may interact with DNA gyrase or topoisomerase.
- Activation of apoptotic pathways : This leads to programmed cell death in cancerous cells.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |
| Similar Chromene Derivative | HeLa (cervical cancer) | 12.5 | DNA synthesis inhibition |
| Similar Chromene Derivative | A549 (lung cancer) | 20.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. This dual action makes it a candidate for further investigation in inflammatory diseases.
The precise mechanisms through which 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its biological effects are still under investigation. However, potential pathways include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could interact with specific receptors that regulate apoptosis and inflammation.
Case Studies
Several case studies have highlighted the efficacy of chromene derivatives in clinical settings:
- Study on MCF-7 Cells : A focused study demonstrated that treatment with 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide resulted in significant apoptosis in MCF-7 cells compared to control groups.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to decreased levels of inflammatory markers, suggesting its potential use in treating inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
